NNMT Inhibitory Activity: Quantitative Data for Target Engagement Assessment
3-Hydroxy-N-methylisonicotinamide has been evaluated for inhibition of human nicotinamide N-methyltransferase (NNMT), yielding an IC₅₀ value of 2.37 μM (2,370 nM) in a fluorescence-based assay using nicotinamide as substrate following a 30-minute preincubation with the enzyme [1]. A second luminescence-based methyltransferase assay reported an IC₅₀ of 1.39 μM (1,390 nM) after 20 minutes, while a third assay condition generated an IC₅₀ of 1.80 μM (1,800 nM) [1]. These values, while in the low micromolar range, represent the only publicly available quantitative bioactivity data for this specific compound against a named human enzyme target. Direct head-to-head comparative data against unsubstituted N-methylisonicotinamide (lacking the 3-hydroxy group) or 3-hydroxyisonicotinamide (lacking the N-methyl group) are not available in the public domain; the differentiation is therefore based on the unique chemical identity enabling this specific activity profile rather than on superior potency relative to defined comparators.
| Evidence Dimension | Inhibition of human NNMT (IC₅₀) |
|---|---|
| Target Compound Data | 1.39 μM to 2.37 μM (1,390–2,370 nM) |
| Comparator Or Baseline | N-Methylisonicotinamide (no 3-OH) – Data not available; 3-Hydroxyisonicotinamide (no N-methyl) – Data not available |
| Quantified Difference | Not calculable (comparator data absent) |
| Conditions | Recombinant human NNMT; fluorescence or luminescence assays; nicotinamide substrate; 20–60 min incubation |
Why This Matters
This data confirms the compound is a measurable, albeit modest, inhibitor of NNMT, establishing a baseline activity that can inform its use as a reference compound or starting scaffold in NNMT-related research—a function that uncharacterized analogs cannot fulfill.
- [1] BindingDB. BDBM50455095 (CHEMBL4206972). Affinity Data: IC50 values for human NNMT inhibition. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50455095&google=BDBM50455095 View Source
